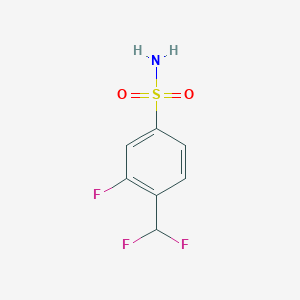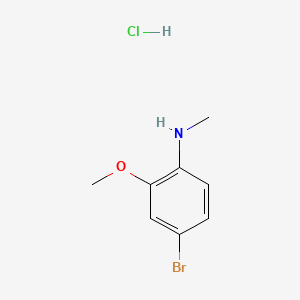
Tetralithium(1+)2,5-disulfonatobenzene-1,4-bis(olate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetralithium(1+)2,5-disulfonatobenzene-1,4-bis(olate) is an organic compound that belongs to the group of organic anions. It is characterized by its molecular formula C6H2Li4O8S2 and a molecular weight of 294. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetralithium(1+)2,5-disulfonatobenzene-1,4-bis(olate) involves the reaction of 2,5-dihydroxy-1,4-benzenedicarboxylate with lithium hydroxide under controlled conditions. The reaction typically takes place in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through recrystallization and other purification techniques to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Tetralithium(1+)2,5-disulfonatobenzene-1,4-bis(olate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups in the compound .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce alcohols or other reduced forms of the compound .
Applications De Recherche Scientifique
Tetralithium(1+)2,5-disulfonatobenzene-1,4-bis(olate) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is utilized in the production of advanced materials and as a component in lithium-ion batteries.
Mécanisme D'action
The mechanism of action of Tetralithium(1+)2,5-disulfonatobenzene-1,4-bis(olate) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in redox reactions, which are crucial for its function in various applications. The lithium ions play a significant role in the compound’s electrochemical properties, making it an effective component in energy storage systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetralithium 2,5-dihydroxy-1,4-benzenedicarboxylate
- Tetralithium 1,2,4,5-benzenetetracarboxylate
Uniqueness
Tetralithium(1+)2,5-disulfonatobenzene-1,4-bis(olate) stands out due to its unique combination of functional groups and lithium ions, which confer distinct electrochemical properties. This makes it particularly valuable in applications such as lithium-ion batteries, where high energy density and stability are essential .
Propriétés
Formule moléculaire |
C6H2Li4O8S2 |
|---|---|
Poids moléculaire |
294.1 g/mol |
Nom IUPAC |
tetralithium;2,5-dioxidobenzene-1,4-disulfonate |
InChI |
InChI=1S/C6H6O8S2.4Li/c7-3-1-5(15(9,10)11)4(8)2-6(3)16(12,13)14;;;;/h1-2,7-8H,(H,9,10,11)(H,12,13,14);;;;/q;4*+1/p-4 |
Clé InChI |
PKZDNSXHWLFLOX-UHFFFAOYSA-J |
SMILES canonique |
[Li+].[Li+].[Li+].[Li+].C1=C(C(=CC(=C1S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















